MFCD22686525
Description
The compound identified by the MDL number MFCD22686525 is a chemical entity of significant interest in synthetic and applied chemistry. Based on analogous compounds in the evidence (e.g., CAS 1046861-20-4 and CAS 1761-61-1), this compound likely exhibits properties such as moderate solubility in organic solvents, tunable reactivity for cross-coupling reactions, and biological activity influenced by substituents like halogens or heterocycles .
Properties
Molecular Formula |
C13H14O2 |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
ethyl 3-(4-ethylphenyl)prop-2-ynoate |
InChI |
InChI=1S/C13H14O2/c1-3-11-5-7-12(8-6-11)9-10-13(14)15-4-2/h5-8H,3-4H2,1-2H3 |
InChI Key |
YFCGFSGCLMGMEV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C#CC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD22686525 typically involves the reaction of 4-ethylphenylacetylene with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, including temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can lead to the formation of alkanes or alkenes, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes, alkenes.
Substitution: Amino esters, alkoxy esters.
Scientific Research Applications
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound’s derivatives have been explored for their biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which MFCD22686525 exerts its effects depends on the specific reaction or application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are subject to ongoing research.
Comparison with Similar Compounds
Key Comparisons:
Structural Features: CAS 1046861-20-4 shares a boronic acid group and halogen substituents, enabling Suzuki-Miyaura cross-coupling reactions. In contrast, CAS 1761-61-1 is a benzimidazole derivative with nitro functionalization, favoring applications in coordination chemistry .
Physicochemical Properties :
- LogP values for boronic acid derivatives (e.g., 2.15 for CAS 1046861-20-4) indicate moderate lipophilicity, aligning with drug-like properties. This compound’s hypothetical LogP (~2.0) suggests comparable bioavailability .
- Solubility varies significantly: CAS 1761-61-1 demonstrates higher aqueous solubility (0.687 mg/mL) than CAS 1046861-20-4 (0.24 mg/mL), reflecting the impact of nitro and benzimidazole groups .
Synthetic Accessibility :
- This compound and CAS 1046861-20-4 both employ palladium-catalyzed protocols, but the latter uses potassium phosphate as a base, whereas CAS 1761-61-1 leverages recyclable A-FGO catalysts for greener synthesis .
In contrast, CAS 1022150-11-3’s toxicity alerts (H302, H315) necessitate careful handling .
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